![molecular formula C19H21N3O5S2 B2869120 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine CAS No. 946294-20-8](/img/structure/B2869120.png)

4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

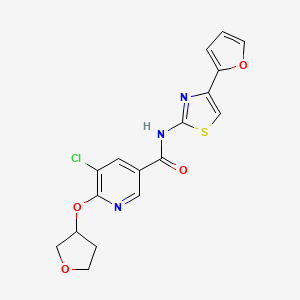

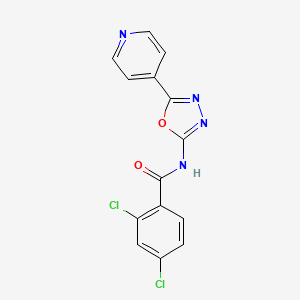

The compound “4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is attached to a dimethoxyphenyl group and a piperidine ring. The piperidine ring is further substituted with a thienylsulfonyl group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, a dimethoxyphenyl group, a piperidine ring, and a thienylsulfonyl group. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

Oxadiazole derivatives are known to exhibit a variety of chemical reactions, largely dependent on the substituents present on the oxadiazole ring . The presence of the dimethoxyphenyl and thienylsulfonyl groups may influence the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its structure. For example, it is likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Scientific Research Applications

Synthesis and Spectral Analysis

Research on compounds bearing the 1,3,4-oxadiazole and piperidine functionalities, similar to the one , has been motivated by their promising biological activities. For instance, a study detailed the synthesis of a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, utilizing modern spectroscopic techniques for structure elucidation. These compounds were evaluated for their butyrylcholinesterase (BChE) enzyme inhibition potential and subjected to molecular docking studies to explore their ligand-BChE binding affinities, demonstrating the importance of amino acid residues such as Gly116, His438, Tyr332, and Ser198 in ligand stabilization within the binding site (Khalid et al., 2016).

Antimicrobial and Anti-Proliferative Activities

Another significant application involves the synthesis of N-Mannich bases of 1,3,4-oxadiazole, which exhibited inhibitory activity against pathogenic bacteria and yeast-like fungi, as well as anti-proliferative activity against various cancer cell lines, highlighting their broad-spectrum antimicrobial and potential cancer therapeutic benefits (Al-Wahaibi et al., 2021).

Antibacterial Potentials

The antibacterial potential of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores was explored through the synthesis of compounds demonstrating moderate inhibitory effects against Gram-negative bacterial strains. This research underscores the potential of such compounds in addressing antibiotic resistance (Iqbal et al., 2017).

Alzheimer’s Disease Treatment Candidates

A series of N-substituted derivatives were synthesized to evaluate new drug candidates for Alzheimer’s disease, emphasizing the significance of the 1,3,4-oxadiazole and piperidine scaffold in developing treatments for neurodegenerative diseases. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease management (Rehman et al., 2018).

Future Directions

properties

IUPAC Name |

3-(3,5-dimethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O5S2/c1-25-15-10-14(11-16(12-15)26-2)18-20-19(27-21-18)13-5-7-22(8-6-13)29(23,24)17-4-3-9-28-17/h3-4,9-13H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMVSYQXJPWOLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2869039.png)

![2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2869045.png)

![2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfonylphenyl]benzamide](/img/structure/B2869056.png)

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2869057.png)

![2-Chloro-1-[3-hydroxy-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2869059.png)

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2869060.png)